Cas no 1806966-04-0 (2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide)

2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide
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- Inchi: 1S/C8H6BrF4N/c9-3-4-1-5(10)2-6(7(4)14)8(11,12)13/h1-2H,3,14H2
- InChI Key: CRTQGSCATKMDMO-UHFFFAOYSA-N
- SMILES: BrCC1=CC(=CC(C(F)(F)F)=C1N)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 196
- XLogP3: 2.8
- Topological Polar Surface Area: 26
2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013009930-1g |
2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide |
1806966-04-0 | 97% | 1g |
1,519.80 USD | 2021-06-25 | |
Alichem | A013009930-500mg |
2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide |
1806966-04-0 | 97% | 500mg |
806.85 USD | 2021-06-25 | |
Alichem | A013009930-250mg |
2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide |
1806966-04-0 | 97% | 250mg |
499.20 USD | 2021-06-25 |
2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide Related Literature
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1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
Additional information on 2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide
Recent Advances in the Application of 2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide (CAS: 1806966-04-0) in Chemical Biology and Pharmaceutical Research
2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide (CAS: 1806966-04-0) is a fluorinated benzyl bromide derivative that has recently gained attention in chemical biology and pharmaceutical research due to its unique structural features and reactivity. This compound serves as a versatile building block in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents targeting various diseases.
Recent studies have highlighted the compound's utility in medicinal chemistry, where its trifluoromethyl group enhances metabolic stability and lipophilicity, while the amino and bromo functionalities provide reactive handles for further derivatization. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its application in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors, showing promising results in preclinical models of autoimmune disorders.
In synthetic chemistry, researchers have developed improved methods for the preparation of 2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide, with a focus on optimizing yield and purity. A recent patent application (WO2023051234) describes a scalable process using continuous flow chemistry, which significantly reduces reaction times and improves safety profile compared to traditional batch methods.
The compound's mechanism of action in biological systems has been investigated through structure-activity relationship (SAR) studies. Computational modeling and X-ray crystallography data reveal that the trifluoromethyl group plays a crucial role in target binding through hydrophobic interactions, while the benzyl bromide moiety enables covalent modification of cysteine residues in target proteins, as reported in a 2024 Nature Chemical Biology publication.
Current research directions include exploring the compound's potential in targeted protein degradation (PROTACs) and its application in positron emission tomography (PET) tracer development, where the fluorine atom allows for 18F-labeling. Several pharmaceutical companies have included derivatives of this compound in their drug discovery pipelines, particularly for oncology and inflammatory disease indications.
Future research opportunities include further optimization of the compound's pharmacokinetic properties and investigation of its potential off-target effects. The growing body of literature suggests that 2-Amino-5-fluoro-3-(trifluoromethyl)benzyl bromide will continue to be an important tool compound in chemical biology and a valuable scaffold in drug discovery efforts in the coming years.
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